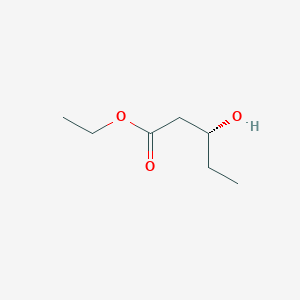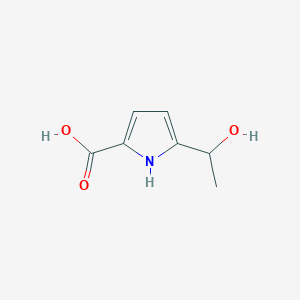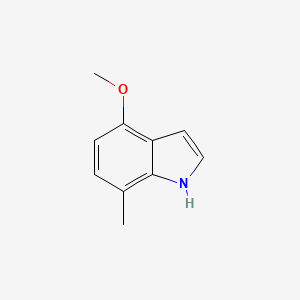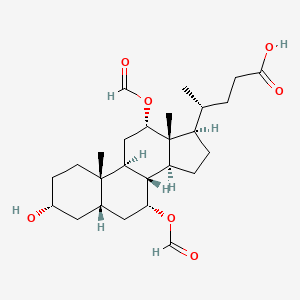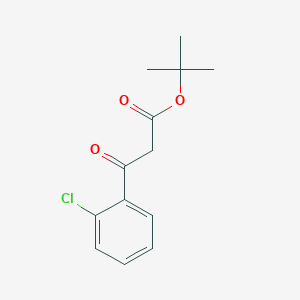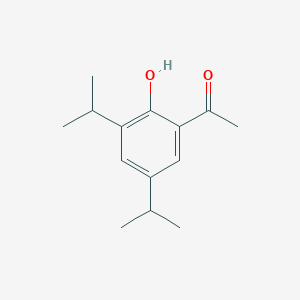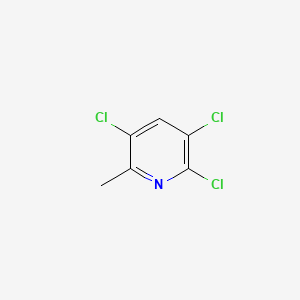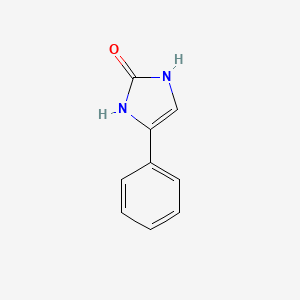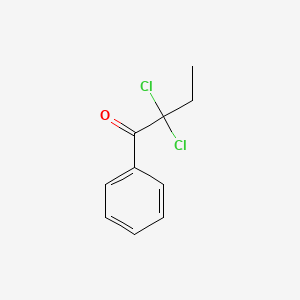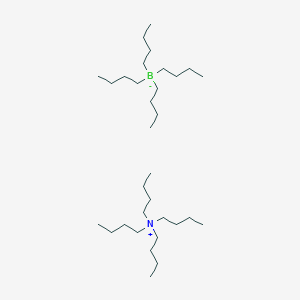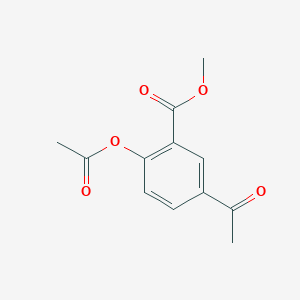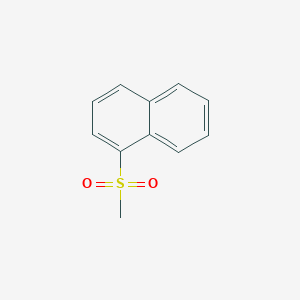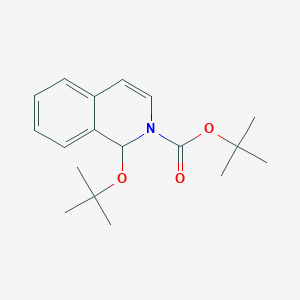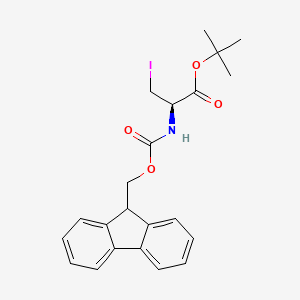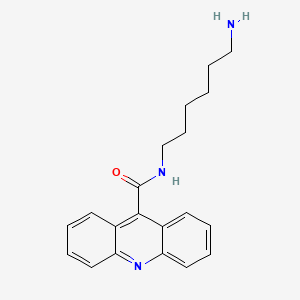
N-(6-aminohexyl)acridine-9-carboxamide
Übersicht
Beschreibung
N-(6-aminohexyl)acridine-9-carboxamide, also known as AHA or MLR-1023, is a small molecule that has been widely used in scientific research as a fluorescent probe and a DNA intercalator. AHA has a unique structure that makes it an excellent tool for studying DNA structure, function, and interactions.
Wirkmechanismus
N-(6-aminohexyl)acridine-9-carboxamide intercalates into DNA and RNA by stacking between the base pairs. This interaction causes a significant increase in fluorescence due to the restriction of the molecule's rotation. N-(6-aminohexyl)acridine-9-carboxamide can also bind to the minor groove of DNA, which can cause a conformational change in the DNA structure.
Biochemische Und Physiologische Effekte
N-(6-aminohexyl)acridine-9-carboxamide has been shown to have little to no toxicity in vitro and in vivo. N-(6-aminohexyl)acridine-9-carboxamide has been used in a variety of cell types, including cancer cells, and has been shown to have minimal effects on cell viability. N-(6-aminohexyl)acridine-9-carboxamide has been shown to be a potent inhibitor of topoisomerase II, an enzyme that is involved in DNA replication and transcription.
Vorteile Und Einschränkungen Für Laborexperimente
N-(6-aminohexyl)acridine-9-carboxamide has several advantages as a research tool, including its high fluorescence intensity, its ability to intercalate into DNA and RNA, and its low toxicity. However, N-(6-aminohexyl)acridine-9-carboxamide has some limitations, including its low solubility in water and its tendency to aggregate at high concentrations.
Zukünftige Richtungen
There are several future directions for the use of N-(6-aminohexyl)acridine-9-carboxamide in scientific research. One direction is the development of new N-(6-aminohexyl)acridine-9-carboxamide derivatives with improved solubility and fluorescence properties. Another direction is the use of N-(6-aminohexyl)acridine-9-carboxamide in live-cell imaging studies, which would require the development of new N-(6-aminohexyl)acridine-9-carboxamide derivatives that can penetrate cell membranes. Finally, N-(6-aminohexyl)acridine-9-carboxamide could be used in combination with other fluorescent probes to study DNA and RNA interactions in real-time.
Wissenschaftliche Forschungsanwendungen
N-(6-aminohexyl)acridine-9-carboxamide has been used extensively in scientific research as a fluorescent probe for DNA and RNA. N-(6-aminohexyl)acridine-9-carboxamide can intercalate into DNA and RNA, which causes a significant increase in fluorescence. This property has been used to study DNA and RNA structure, function, and interactions. N-(6-aminohexyl)acridine-9-carboxamide has also been used as a tool for detecting DNA damage and for studying the effects of DNA-binding proteins.
Eigenschaften
IUPAC Name |
N-(6-aminohexyl)acridine-9-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O/c21-13-7-1-2-8-14-22-20(24)19-15-9-3-5-11-17(15)23-18-12-6-4-10-16(18)19/h3-6,9-12H,1-2,7-8,13-14,21H2,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGVOZVNUQGIFDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)C(=O)NCCCCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10445882 | |
| Record name | N-(6-aminohexyl)acridine-9-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10445882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-aminohexyl)acridine-9-carboxamide | |
CAS RN |
259221-99-3 | |
| Record name | N-(6-aminohexyl)acridine-9-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10445882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



